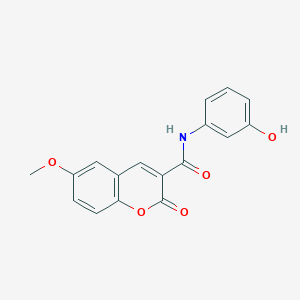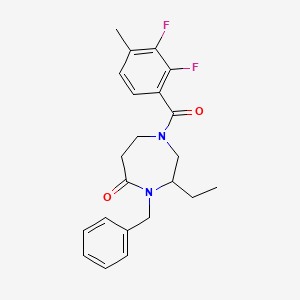![molecular formula C16H14N2O4 B5486082 4-[({[amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5486082.png)
4-[({[amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the reaction of 4-carboxyphenyl acetate and phenylhydrazine.
Applications De Recherche Scientifique
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It has been found to disrupt the cell membrane and cause cell death.
Biochemical and Physiological Effects:
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to inhibit the growth of cancer cells. It has been found to have a low toxicity profile and does not cause significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. It is also soluble in organic solvents, which makes it easy to use in experiments. However, it has some limitations, such as its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate. One potential direction is the development of new drugs for the treatment of various diseases. It has also been suggested that it could be used as a food preservative due to its antimicrobial properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 4-[({[Amino(phenyl)methylene]amino}oxy)carbonyl]phenyl acetate involves the reaction of 4-carboxyphenyl acetate and phenylhydrazine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)21-14-9-7-13(8-10-14)16(20)22-18-15(17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHWLFIITLDARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B5486007.png)
![N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5486020.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5486039.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5486046.png)

![5-{2-[(4-methylphenyl)sulfonyl]ethyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5486057.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5486065.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5486078.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B5486086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylacrylamide](/img/structure/B5486087.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5486108.png)
![ethyl 2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5486112.png)